N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide
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Overview
Description
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide is a complex peptide derivative Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide likely involves multiple steps of peptide coupling reactions. These reactions typically use reagents such as carbodiimides (e.g., EDC or DCC) and coupling agents like HOBt or HOAt to facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such complex peptides may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for producing large quantities of peptides for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may undergo various chemical reactions, including:
Oxidation: This reaction could modify specific amino acid residues, potentially altering the compound’s activity.
Reduction: Reduction reactions might be used to protect or deprotect functional groups during synthesis.
Substitution: Substitution reactions could introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation might yield sulfoxides or sulfonates, while substitution could introduce new side chains or functional groups.
Scientific Research Applications
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may have several scientific research applications, including:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in biological processes and interactions with proteins or enzymes.
Medicine: Potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might involve binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other peptide derivatives with comparable structures, such as:
- N-Acetylglycylglycyl-L-ornithylglycylglycinamide
- N-Acetylglycylglycyl-N~5~-(methylidene)-L-ornithylglycylglycinamide
Uniqueness
N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide’s uniqueness lies in its specific sequence and functional groups, which may confer distinct properties and applications compared to other peptides.
Properties
CAS No. |
201488-48-4 |
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Molecular Formula |
C16H29N9O6 |
Molecular Weight |
443.46 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C16H29N9O6/c1-9(26)21-6-12(28)23-8-14(30)25-10(3-2-4-20-16(18)19)15(31)24-7-13(29)22-5-11(17)27/h10H,2-8H2,1H3,(H2,17,27)(H,21,26)(H,22,29)(H,23,28)(H,24,31)(H,25,30)(H4,18,19,20)/t10-/m0/s1 |
InChI Key |
DIPJNWNJXOETCA-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N |
Origin of Product |
United States |
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